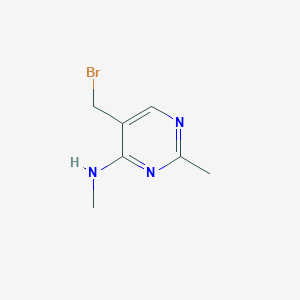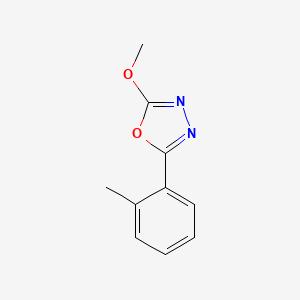![molecular formula C11H8ClN3O B13116080 4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)
4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system containing an imidazole ring and a quinoxaline ring, with a chlorine atom at the 4-position and a methoxy group at the 8-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. One common method includes the use of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the condensation of 1-(2-aminophenyl)imidazole with appropriate ketones or aldehydes, followed by autooxidation to form the desired imidazoquinoxaline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions to form corresponding sulfone derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles like amines, thiols, or phenols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Substitution: Formation of various substituted imidazoquinoxalines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities
Propriétés
Formule moléculaire |
C11H8ClN3O |
|---|---|
Poids moléculaire |
233.65 g/mol |
Nom IUPAC |
4-chloro-8-methoxyimidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C11H8ClN3O/c1-16-7-2-3-8-9(4-7)15-6-13-5-10(15)11(12)14-8/h2-6H,1H3 |
Clé InChI |
MUANLRSTZWNTEL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(C3=CN=CN23)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)





![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)





